
4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule that contains a quinoxalin-2-one moiety and a 4-methylpyridin-3-yl group. Quinoxalines are heterocyclic compounds that have been studied for their potential biological activities . The presence of the 4-methylpyridin-3-yl group could also influence the properties and potential applications of this compound.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The exact geometry would depend on the specific arrangement and orientation of the functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoxalin-2-one and 4-methylpyridin-3-yl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the nitrogen atoms could participate in hydrogen bonding .科学的研究の応用
Anti-Fibrotic Potential : Kim et al. (2008) investigated a compound structurally similar to "4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one," named IN-1130, which is an ALK5 inhibitor. This compound shows potential as an effective oral anti-fibrotic drug. It exhibits promising pharmacokinetics, such as high bioavailability and distribution into liver, kidneys, and lungs, making it a candidate for treating fibrosis (Kim et al., 2008).
Photoactive Complexes in Chemistry : Research by Gobetto et al. (2006) explored photoactive complexes involving a structurally similar compound. These complexes show potential applications in electrochemical and photophysical studies, particularly in the context of chemiluminescence and spectroscopy (Gobetto et al., 2006).
Anticancer Properties : A study by Cui et al. (2017) on a similar compound, "7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one," revealed that it inhibits tumor growth and disrupts tumor vasculature. This compound represents a novel class of tubulin-binding tumor-vascular disrupting agents, indicating its potential in cancer therapy (Cui et al., 2017).
Electrochemical and Electronic Properties in Chemistry : Shukla et al. (1999) conducted a study on dinuclear complexes involving a similar compound. These complexes have unique electrochemical and UV/VIS spectroscopic properties, which could be relevant in the development of new materials and sensors (Shukla et al., 1999).
Naphthyridine Synthesis in Organic Chemistry : Research by Abbiati et al. (2002) focused on synthesizing naphthyridines using a process involving a similar compound. This highlights its role in facilitating efficient chemical synthesis, which is important in medicinal chemistry and material science (Abbiati et al., 2002).
Separation and Analysis Techniques : A study by Wren (1991) used methylpyridines, structurally similar to the compound , to explore relationships between pH and separation in free solution capillary electrophoresis. This research is significant for analytical chemistry, especially in the optimization of separation processes (Wren, 1991).
Synthesis of Hydroxy-Methylpyran-Ones in Organic Chemistry : Hoseinpour et al. (2020) described a catalyst-free synthesis process involving methylpyridine, related to the compound of interest. This process underscores the compound's role in organic synthesis, contributing to the development of biologically active products (Hoseinpour et al., 2020).
Biological Activities in Medicinal Chemistry : Oleshchuk et al. (2019) synthesized derivatives of a similar compound and evaluated their analgesic and antibacterial activities. This suggests the compound's potential in the development of new pharmaceutical agents (Oleshchuk et al., 2019).
作用機序
Target of Action
The primary target of 4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one, also known as EN300-27081703, is the tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
EN300-27081703 specifically inhibits the activity of tyrosine kinases . It binds to the inactive Abelson tyrosine kinase domain, a characteristic feature of this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the downstream cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases by EN300-27081703 affects several biochemical pathways. These pathways are primarily involved in cell growth and division. By inhibiting tyrosine kinase activity, EN300-27081703 can prevent the uncontrolled cell division that characterizes many forms of cancer .
Result of Action
The result of EN300-27081703’s action is the inhibition of uncontrolled cell growth and division, which is a characteristic feature of cancerous cells . By inhibiting tyrosine kinase activity, EN300-27081703 can prevent these cells from dividing and growing uncontrollably .
生化学分析
Biochemical Properties
4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. The interaction between this compound and tyrosine kinases can inhibit the kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and affecting their activity. This can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active site of tyrosine kinases, inhibiting their activity by preventing the transfer of phosphate groups . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The compound can also inhibit or activate various enzymes, depending on the specific biochemical context, thereby influencing cellular processes such as apoptosis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The interaction of this compound with cofactors such as NADH and FAD can influence its metabolic flux and the levels of metabolites produced. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
4-(4-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-7-15-8-13(10)17-9-14(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYGBMOCHDHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

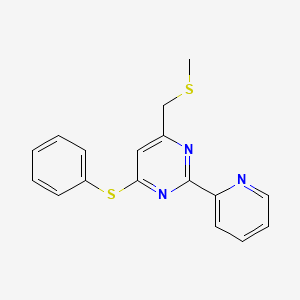
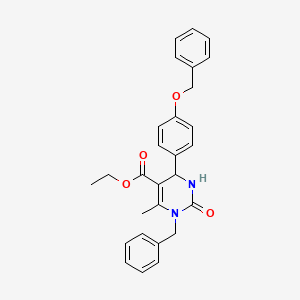


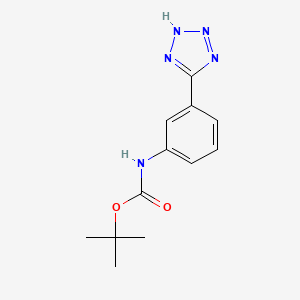
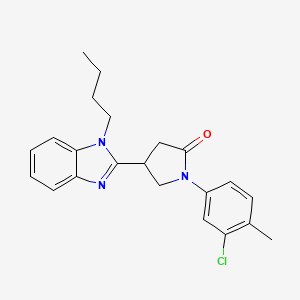

![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
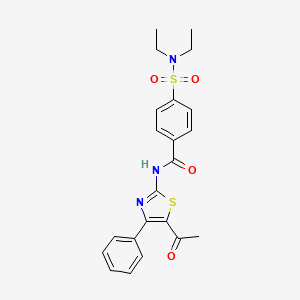
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)
